molecular formula C7H4N4O B572547 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-95-2

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B572547
CAS No.: 1224288-95-2
M. Wt: 160.136
InChI Key: DIQULJBMUZZEJH-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF) to yield the desired product . Another approach involves the reaction of substituted acetophenone with phenyl hydrazine to produce acetophenone phenylhydrazones, which are then converted to pyrazole aldehydes using phosphorus oxychloride in DMF .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its carbonitrile group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Its ability to inhibit multiple enzymes also distinguishes it from other similar compounds .

Biological Activity

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and as an inhibitor of various enzymes, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H4_4N4_4O. It features a pyrazolo-pyrimidine core, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold demonstrated significant growth inhibition across various cancer cell lines. In one study, a series of synthesized derivatives showed a mean growth inhibition (GI%) of 43.9% across 56 different cell lines. Notably, specific derivatives exhibited IC50_{50} values as low as 11.70 µM against renal carcinoma cell lines (RFX 393) .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)Growth Inhibition (%)
6sRFX 39311.70Moderate
6tRFX 39319.92Moderate
VariousMultiple LinesN/A43.9

Enzyme Inhibition

The compound has also been studied for its dual inhibition potential towards cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies suggest that these compounds engage effectively with the active sites of these enzymes, showcasing their potential as therapeutic agents in cancer treatment .

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50_{50} (µM)
6sCDK20.22
6tTRKA0.89

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Cell Cycle Arrest : Compounds such as those derived from the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce cell cycle arrest in the G0–G1 phase, leading to reduced proliferation rates in cancer cells .
  • Apoptosis Induction : The treatment with these compounds has also been associated with increased apoptosis in cancerous cells, further enhancing their therapeutic potential .

Case Studies

In a notable study focusing on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives:

  • Compound 6s was identified as having superior activity against renal carcinoma cells compared to other derivatives.
  • The study utilized both in vitro cytotoxicity assays and computational modeling to elucidate the binding interactions with target enzymes .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHFRTVUQRUCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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